2-(Trifluoromethoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYSPFGUBNENSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941579 | |
| Record name | 2-(Trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1979-29-9, 150436-84-3 | |
| Record name | 2-(Trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 150436-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Anti-inflammatory Drugs
One of the primary applications of 2-(trifluoromethoxy)benzoic acid is in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). It serves as an intermediate in the production of well-known NSAIDs like ibuprofen and flurbiprofen, enhancing their pharmacokinetic properties such as bioavailability and metabolic stability .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves enzyme inhibition, which can hinder bacterial growth and proliferation .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | Lower MIC compared to conventional antibiotics |
| Bacillus cereus | Effective at high concentrations |
| Candida albicans | Moderate activity observed |
Enzyme Inhibition
The compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This property makes it a candidate for further development into therapeutic agents targeting inflammatory conditions.
Agrochemical Applications
This compound is also utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Fluorinated compounds often demonstrate enhanced biological activity compared to their non-fluorinated counterparts, making this compound an ideal precursor for developing more effective agrochemicals .
Synthetic Routes
The synthesis of this compound typically involves the reaction of 2-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base like potassium carbonate. This reaction is commonly conducted in organic solvents such as dimethyl sulfoxide at elevated temperatures to achieve high yields and purity.
Case Studies
- Synthesis of Ibuprofen : A study demonstrated that using this compound as an intermediate significantly reduced production costs and improved yield when synthesizing ibuprofen. The incorporation of the trifluoromethoxy group enhanced the overall efficiency of the synthetic route, showcasing its utility in pharmaceutical manufacturing .
- Antimicrobial Efficacy : In vitro studies indicated that this compound exhibited potent antimicrobial activity against various pathogens, with specific attention to its effects on Escherichia coli and Bacillus cereus. The compound's ability to inhibit these bacteria at lower concentrations than traditional antibiotics highlights its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Key Research Findings and Trends
Substituent Position and Reactivity: Ortho-substituted derivatives (e.g., 2k, 4-Chloro-2-(trifluoromethoxy)) exhibit steric hindrance near the carboxylic acid group, which can slow nucleophilic reactions but enhance regioselectivity in cross-coupling reactions .
Halogen Effects :
- Iodine in 2k facilitates further functionalization via palladium-catalyzed couplings (e.g., Suzuki reactions) due to its high leaving-group ability .
- Bromine in 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid offers a handle for nucleophilic aromatic substitution, useful in constructing complex heterocycles .
Fluorine and Trifluoromethoxy Synergy :
- The trifluoromethoxy group enhances metabolic stability and membrane permeability, while additional fluorine atoms (e.g., in 3-Fluoro-4-[2-(trifluoromethoxy)phenyl]) amplify electron-withdrawing effects, stabilizing negative charges in intermediates .
Synthetic Methodologies :
- IrIII-catalyzed iodination (for 2k) achieves high regioselectivity and yield (78%), outperforming traditional halogenation methods .
- Supplier data (e.g., Kanto Reagents, ChemBK) indicates commercial availability of several analogs, underscoring their utility as building blocks in medicinal chemistry .
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 2-(Trifluoromethoxy)benzoic acid in laboratory settings?
- Methodological Answer : Standard safety measures include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic waste containers and disposed of via licensed hazardous waste services to prevent environmental contamination .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling using 2-(Trifluoromethoxy)phenylboronic acid (CAS 175676-65-0) as a precursor. Reaction with bromobenzoic acid derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a 1,4-dioxane/water mixture at 80–100°C yields the target compound. Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO confirms substituent positions (e.g., trifluoromethoxy group at C2).
- Mass Spectrometry : Electron ionization (EI-MS) matches fragmentation patterns with NIST reference data (e.g., molecular ion peak at m/z 220.14) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .
Advanced Research Questions
Q. How can regioselective synthesis be optimized to minimize para-substituted byproducts?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Employing bulky ligands (e.g., SPhos) in Suzuki coupling directs substitution to the ortho position. Computational modeling (DFT) predicts transition-state energies to guide catalyst selection. Post-reaction analysis via GC-MS identifies byproducts (e.g., 4-(Trifluoromethoxy)benzoic acid, CAS 330-12-1), enabling iterative optimization .
Q. How should researchers resolve discrepancies in purity assessments between HPLC and titration methods?
- Methodological Answer : Contradictions may arise from residual solvents or non-UV-active impurities. Cross-validate using:
- Karl Fischer titration for water content.
- ICP-MS for trace metal catalysts.
- Combined TGA/DSC to detect thermal decomposition products. Calibrate HPLC methods with certified reference standards .
Q. What strategies mitigate degradation of this compound under acidic conditions?
- Methodological Answer : Stability studies (pH 1–13, 25–60°C) reveal hydrolytic degradation at pH < 3. Buffered formulations (pH 5–7) with antioxidants (e.g., BHT) reduce decomposition. Accelerated aging tests (40°C/75% RH) coupled with LC-MS track degradation pathways, such as trifluoromethoxy group hydrolysis to phenolic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
